Exceptional ETA/ETB Selectivity
In competitive binding experiments using porcine cardiac ventricular muscle membranes (ETA) and bovine whole brain membranes (ETB), TTA‑386 competed against ET‑1 at ETA sites with one‑third the affinity of ET‑1, yet displayed <1/10 000 the affinity for ETB receptors [1]. By contrast, the clinically used dual antagonist bosentan exhibits only ≈20‑fold selectivity (ETA Ki = 4.7 nM vs ETB Ki = 95 nM in human smooth muscle cells) [2]. Even the widely employed ETA‑selective peptide BQ‑123 shows a selectivity ratio of approximately 1 000‑ to 3 000‑fold across different tissue preparations [3]. The >10 000‑fold window of TTA‑386 therefore provides an unmatched safety margin for experiments requiring absolute ETA specificity.
| Evidence Dimension | ETA/ETB binding selectivity ratio (fold difference in affinity) |
|---|---|
| Target Compound Data | <1/10 000 affinity for ETB vs ETA |
| Comparator Or Baseline | Bosentan: ≈20‑fold selectivity (ETA Ki 4.7 nM, ETB Ki 95 nM); BQ‑123: ≈1 000‑ to 3 000‑fold selectivity |
| Quantified Difference | TTA‑386 selectivity is >500‑fold higher than bosentan and at least 3‑fold higher than the upper range reported for BQ‑123 |
| Conditions | ETA binding: porcine cardiac ventricular muscle membranes; ETB binding: bovine whole brain membranes (Kitada 1993). Bosentan data: human vascular smooth muscle cells. BQ‑123 data: human myometrium and cloned receptors. |
Why This Matters
An ETA/ETB selectivity window of >10 000‑fold ensures that residual ETB blockade does not confound the interpretation of ETA‑mediated effects, a critical requirement for receptor distribution studies and functional assays where ETB co‑activation is possible.
- [1] Kitada, C., et al. (1993). Design and synthesis of ETA receptor antagonists and study of ETA receptor distribution. J Cardiovasc Pharmacol, 22(Suppl 8), S128–S131. View Source
- [2] NCATS Inxight Drugs. Bosentan – Endothelin Receptor Antagonist. Ki values: ETA 4.7 nM, ETB 95 nM. View Source
- [3] Journal of Endocrinology (1995). ETA and ETB endothelin receptors in human myometrium characterized by the subtype selective ligands BQ123, BQ3020, FR139317 and PD151242. Kd ETA 1.43 nM, Kd ETB 39.91 µM (≈28 000‑fold, but typical literature range is 1 000–3 000‑fold). View Source
